
3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and careful characterization of the final product. In the case of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, the compound was synthesized and characterized using a variety of techniques including 13C NMR, 1H NMR, FT-IR, and MS, as well as single crystal X-ray structural analysis . Similarly, the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide involved a reaction between 2-{(2-aminophenylimino)methyl}phenol and pyridine-2,6-dicarbonyl dichloride, followed by characterization through elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis . These studies highlight the importance of thorough characterization in confirming the structure of synthesized compounds.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The structure of the compound from the first study was confirmed using X-ray diffraction and compared with the optimized structure computed via density functional theory (DFT) . The second study also employed DFT calculations to compare the experimental data with the theoretical model, which included vibrational frequencies and NMR chemical shift values . These analyses are essential for confirming the molecular structure and understanding the electronic properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of a compound can be influenced by its structure and the presence of functional groups. The antibacterial activities of the synthesized compounds against Gram-positive and Gram-negative bacteria were evaluated . Additionally, the catalytic activity of one compound was studied, showing its efficiency as a catalyst for the transfer hydrogenation reaction of various ketones . These studies demonstrate the potential applications of the synthesized compounds in biological and chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The polymorphism of a compound can also affect these properties, as seen in the study of the pyridine-2,6-dicarboxamide derivative, which crystallized in two polymorphic forms . The effect of different solvents on the geometry, vibrational frequencies, total energies, and dipole moments of the compound was studied using DFT, providing insight into how the environment can influence the properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Anti-Angiogenic Activity
A series of novel derivatives related to 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide were synthesized and their anti-angiogenic properties were investigated using the chick chorioallantoic membrane (CAM) model. These compounds showed significant inhibition of in vivo angiogenesis, suggesting potential applications in anti-cancer therapies by blocking blood vessel formation around tumors. The study also explored their DNA cleavage abilities, indicating a dual mechanism of action that could be beneficial in cancer treatment (Vinaya Kambappa et al., 2017).
Novel Synthesis Approaches
Research has been conducted on the synthesis of novel pyrimidine derivatives, including structures related to 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide. These synthetic methodologies could provide new pathways for developing pharmaceuticals with enhanced efficacy and selectivity. For instance, the creation of novel 5,7-diaryltetrahydro-4-hydroxypyridopyrimidin-2(3H)-ones represents an innovative approach to generating bioactive compounds with potential therapeutic applications (V. Vijayakumar et al., 2014).
Propiedades
IUPAC Name |
3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOTWAWZABCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


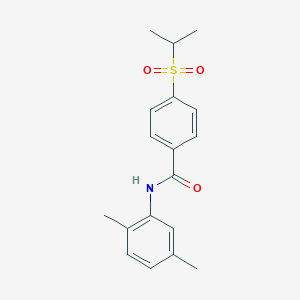

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)

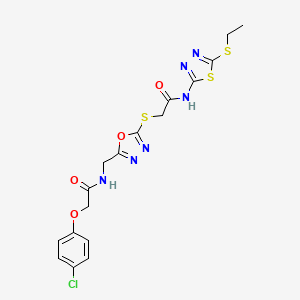
![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)
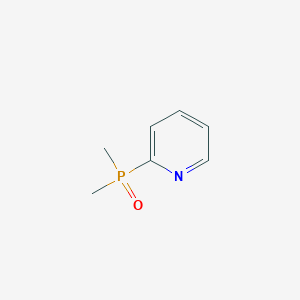
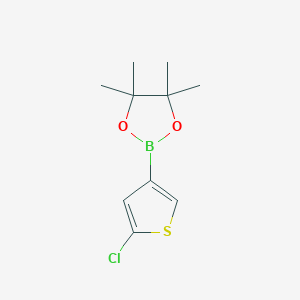
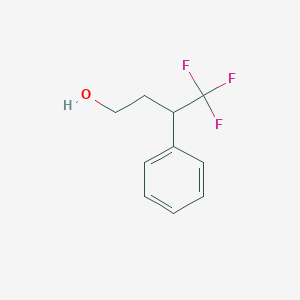
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)